N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H24N4O2S3 and its molecular weight is 472.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.10613954 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.
Compound Overview
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1351644-22-8 |
Molecular Formula | C22H24N4O2S3 |
Molecular Weight | 472.7 g/mol |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the thiadiazole ring and the introduction of sulfanyl and carbamoyl groups. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole Ring : React thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
- Introduction of Sulfanyl Group : React the thiadiazole intermediate with a sulfanylating agent.
- Attachment of Carbamoyl Groups : Couple the intermediate with suitable isocyanates to yield the final product.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound's sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.
- Receptor Interaction : The aromatic rings and thiadiazole moiety facilitate π-π stacking interactions and hydrogen bonding with specific receptors.
Biological Evaluations
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases.
- Cytotoxicity : Evaluations in cancer cell lines revealed that the compound exhibits selective cytotoxicity, which is beneficial for targeted cancer therapies.
Neuroprotective Study
A study investigating the neuroprotective effects of related thiadiazole compounds found that similar structures exhibited significant protective effects on PC12 cells against sodium nitroprusside-induced damage. This suggests that this compound may also exert neuroprotective effects through similar pathways .
Antimicrobial Screening
In a comparative study of various thiadiazole derivatives for antimicrobial activity, compounds structurally related to N-[5-(...)] displayed significant inhibition against Gram-positive and Gram-negative bacteria. This reinforces the potential use of this compound in developing new antimicrobial agents .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S3/c1-14-7-5-8-16(15(14)2)23-18(27)13-30-21-26-25-20(31-21)24-19(28)22(10-3-4-11-22)17-9-6-12-29-17/h5-9,12H,3-4,10-11,13H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVFRKURBYBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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